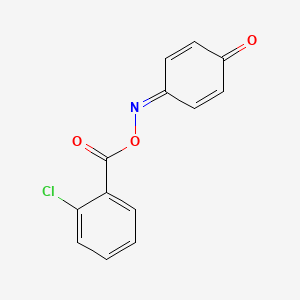
3-(acetylamino)-2-oxo-2H-chromen-4-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Acetylamino)-2-oxo-2H-chromen-4-yl acetate is a chemical compound that belongs to the family of coumarins. It has been widely studied for its potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
3-(Acetylamino)-2-oxo-2H-chromen-4-yl acetate has been studied for its potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mechanism of Action
The mechanism of action of 3-(acetylamino)-2-oxo-2H-chromen-4-yl acetate is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
3-(Acetylamino)-2-oxo-2H-chromen-4-yl acetate has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the inflammatory response. It has been shown to induce apoptosis in cancer cells. In addition, it has been shown to possess fluorescent properties, which make it a potential candidate for use as a fluorescent probe for the detection of metal ions.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(acetylamino)-2-oxo-2H-chromen-4-yl acetate in lab experiments include its anti-inflammatory, anti-cancer, and anti-microbial properties, as well as its fluorescent properties, which make it a potential candidate for use as a fluorescent probe for the detection of metal ions. However, some of the limitations of using 3-(acetylamino)-2-oxo-2H-chromen-4-yl acetate in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
For research on 3-(acetylamino)-2-oxo-2H-chromen-4-yl acetate include further studies on its anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, further research is needed to fully understand its mechanism of action and to identify potential targets for its use in the treatment of various diseases. Furthermore, research on the potential use of 3-(acetylamino)-2-oxo-2H-chromen-4-yl acetate as a fluorescent probe for the detection of metal ions should be conducted.
Synthesis Methods
The synthesis of 3-(acetylamino)-2-oxo-2H-chromen-4-yl acetate can be achieved through a multistep process. The first step involves the synthesis of 3-acetylamino-4-hydroxycoumarin, which can be achieved by reacting 3-aminocoumarin with acetic anhydride. The second step involves the acetylation of 3-acetylamino-4-hydroxycoumarin with acetic anhydride to yield 3-(acetylamino)-2-oxo-2H-chromen-4-yl acetate.
properties
IUPAC Name |
(3-acetamido-2-oxochromen-4-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-7(15)14-11-12(18-8(2)16)9-5-3-4-6-10(9)19-13(11)17/h3-6H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDDGCOWKDTRQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=CC=CC=C2OC1=O)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methoxy-6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B5888714.png)




![5H-spiro[benzo[h]tetrazolo[5,1-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5888751.png)
![2,4-dichloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5888759.png)

![1-[(4-iodophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5888783.png)
![N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5888785.png)

